![molecular formula C11H13N3O2S B1448379 Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate CAS No. 1227954-54-2](/img/structure/B1448379.png)
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate
Overview
Description
“Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate” is a chemical compound with a complex structure. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . This compound is related to “Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, which has an empirical formula of C8H12N2O2S .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of an acetate to a corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in the formation of a thiazole derivative .Molecular Structure Analysis
The molecular structure of this compound can be deduced from spectroscopic techniques such as 1H NMR and 13C NMR . The compound has a molecular weight of 200.26 .Chemical Reactions Analysis
Thiazole derivatives, including this compound, have been incorporated into a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .Physical And Chemical Properties Analysis
The compound is a solid . Its boiling point is predicted to be 424.6±35.0 °C, and its density is predicted to be 1.38±0.1 g/cm3 .Scientific Research Applications
Chemical Transformations and Synthesis
- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, derived from similar compounds, was used as a precursor in synthesizing thiazole-carboxylate derivatives. These derivatives have potential applications in various chemical reactions and can form complex structures (Žugelj et al., 2009).
Bi-Heterocyclic Compound Synthesis for Enzyme Inhibition and Anti-Diabetic Potential
- A series of S-substituted acetamide derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized. These compounds showed potent enzyme inhibition potential and were evaluated for anti-diabetic properties through in vitro inhibition of α-glucosidase enzyme. The in silico studies of these molecules aligned with their enzyme inhibition data, indicating their potential as valuable anti-diabetic agents (Abbasi et al., 2020).
Development of Pyrazol-6-ones and Oximes
- The condensation of similar thiazole derivatives with aromatic aldehydes and hydrazine or phenylhydrazine led to the formation of pyrazol-6-ones and oximes. These reactions underscore the chemical versatility of thiazole derivatives and their potential in synthesizing a wide range of chemical structures (Gein & Mar'yasov, 2015).
Synthesis of Thiazolidinones and Mannich Bases
- Thiazolidinones and Mannich bases were synthesized from compounds structurally similar to methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate. These compounds were evaluated for antimicrobial and antitubercular activities, highlighting their potential in pharmaceutical applications (Dave et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives, when introduced into a biological system, can affect various biochemical pathways . They can activate or stop these pathways, leading to different downstream effects.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
methyl 2-[5-(2-amino-1,3-thiazol-4-yl)-1-methylpyrrol-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-7(5-10(15)16-2)3-4-9(14)8-6-17-11(12)13-8/h3-4,6H,5H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXDOSZZNKITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CSC(=N2)N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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